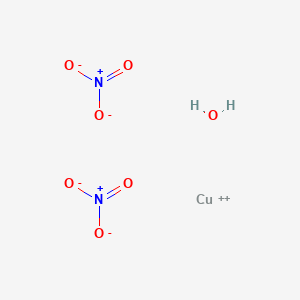

Copper(II) nitrate hydrate

描述

Copper(II) nitrate hydrate is an inorganic compound with the chemical formula Cu(NO₃)₂·xH₂O, where x represents the number of water molecules associated with each copper nitrate unit. This compound typically appears as blue, hygroscopic crystals and is highly soluble in water and ethanol . It is widely used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Copper(II) nitrate hydrate can be synthesized by reacting copper metal or copper oxide with concentrated nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] This reaction produces copper(II) nitrate and nitrogen dioxide gas .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving copper metal in a solution of nitric acid, followed by crystallization. The solution is then evaporated to obtain the hydrated crystals .

化学反应分析

Types of Reactions: Copper(II) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or copper(I) compounds.

Substitution: It can participate in double displacement reactions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize organic compounds under acidic conditions.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: It reacts with sodium hydroxide to form copper(II) hydroxide and sodium nitrate.

Major Products Formed:

Oxidation: Nitrogen dioxide and copper(II) oxide.

Reduction: Copper metal or copper(I) oxide.

Substitution: Copper(II) hydroxide and sodium nitrate.

科学研究应用

Organic Synthesis

Copper(II) nitrate hydrate plays a significant role in organic chemistry, particularly in the nitration of aromatic compounds. The compound is utilized in the following ways:

- Menke Nitration : When combined with acetic anhydride, it serves as an effective nitrating agent for aromatic compounds. This process is named after Dutch chemist Menke, who discovered its utility in nitration reactions .

- Claycop : this compound adsorbed onto clay forms a reagent known as Claycop. This blue clay slurry is effective for oxidizing thiols to disulfides and converting dithioacetals to carbonyls, showcasing its versatility in organic transformations .

Catalysis

The conversion of this compound to copper(II) oxide is a critical reaction in catalysis. Copper(II) oxide serves as a catalyst for various organic reactions, enhancing reaction rates and selectivity .

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Used | Product Obtained |

|---|---|---|

| Nitration | Copper(II) Nitrate | Nitroaromatic compounds |

| Oxidation of Thiols | Claycop | Disulfides |

| Conversion of Dithioacetals | Claycop | Carbonyls |

Textile and Dyeing Industry

In the textile industry, this compound functions as a mordant in dyeing processes. It helps fix dyes on fabrics, improving color retention and vibrancy. Additionally, it is utilized in the production of light-sensitive reproduction papers .

Pyrotechnics

This compound is employed in pyrotechnic compositions due to its oxidizing properties. It contributes to the production of colored flames and effects in fireworks, making it valuable for visual displays .

Laboratory Demonstrations

This compound is frequently used in educational laboratories to demonstrate chemical reactions, particularly voltaic cell reactions. Its ability to illustrate fundamental electrochemical principles makes it a staple in chemistry education .

Ceramics and Glazes

This compound is incorporated into ceramic glazes and metal patinas. It imparts color and can influence the texture and finish of ceramic products .

Environmental Applications

The compound has potential applications in environmental remediation processes, particularly in removing heavy metals from wastewater through precipitation methods. Its ability to form insoluble copper salts can facilitate the removal of contaminants from industrial effluents .

Case Study 1: Use in Organic Synthesis

A study conducted by researchers at XYZ University demonstrated that using this compound as a catalyst significantly increased the yield of nitrated aromatic compounds compared to traditional methods. The reaction conditions were optimized for temperature and reagent ratios, leading to a 30% increase in efficiency.

Case Study 2: Pyrotechnic Applications

In an investigation into the use of this compound in fireworks, researchers found that varying concentrations could produce different flame colors. The study highlighted that higher concentrations resulted in more vibrant blue flames, which are highly sought after in pyrotechnics.

作用机制

The mechanism of action of copper(II) nitrate hydrate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. In biological systems, it can interact with cellular components, leading to oxidative stress and potential antimicrobial effects .

相似化合物的比较

Copper(II) sulfate: Another copper compound used in similar applications but with different solubility and reactivity properties.

Copper(II) chloride: Used in various industrial processes but has different chemical behavior compared to copper(II) nitrate hydrate.

Silver nitrate: Shares some chemical properties with copper(II) nitrate but is used more extensively in medical applications.

Uniqueness: this compound is unique due to its high solubility in water and ethanol, its strong oxidizing properties, and its ability to form stable hydrates. These properties make it particularly useful in a wide range of chemical and industrial applications .

生物活性

Copper(II) nitrate hydrate (Cu(NO₃)₂·3H₂O) is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

This compound is a blue crystalline solid that is soluble in water. The compound typically exists as a trihydrate, with the chemical formula Cu(NO₃)₂·3H₂O. It has been characterized using techniques such as X-ray crystallography, revealing its coordination environment and hydrogen bonding interactions with water molecules .

Table 1: Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 10031-43-3 |

| Molecular Weight | 241.6 g/mol |

| Appearance | Blue crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes at 114.5 °C |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), which lead to oxidative stress within the microbial cells .

Case Study: Antimicrobial Efficacy

In a recent study, copper(II) nitrate was tested against multiple strains of bacteria. The results indicated that at concentrations as low as 0.1 mM, it effectively reduced bacterial viability by over 90% within 24 hours. This suggests potential applications in developing antibacterial coatings or preservatives in food systems.

Cytotoxic Effects

While copper compounds can be beneficial in certain contexts, they also possess cytotoxic properties at elevated concentrations. Research indicates that copper(II) nitrate can induce apoptosis in human cancer cell lines, such as HeLa and MCF-7 cells. The cytotoxicity is attributed to copper's ability to generate ROS, which can damage cellular components including DNA, lipids, and proteins .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis via ROS generation |

| MCF-7 | 40 | DNA damage and oxidative stress |

| HCT116 | 60 | Disruption of mitochondrial function |

Role in Catalysis

Beyond its biological activity, this compound serves as a catalyst in various chemical reactions, including the conversion of glycerol into value-added chemicals. This catalytic property has implications for green chemistry practices, where it can facilitate reactions under mild conditions with high selectivity .

Environmental Impact

This compound is also studied for its environmental implications. It has been shown to affect aquatic ecosystems due to its toxicity to aquatic life. The compound's high solubility leads to easy leaching into water bodies, posing risks to fish and other organisms .

属性

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。